3-(4-Aminophenoxy)-N-methylbenzamide
Overview
Description
3-(4-Aminophenoxy)-N-methylbenzamide is an organic compound that features an aminophenoxy group attached to a benzamide structure
Mechanism of Action
Target of Action
A study on similar compounds, derivatives of 4-(4-aminophenoxy)pyridinamide, suggests that these compounds were designed based on the binding patterns of cabozantinib and bms-777607 to met protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, survival, and migration .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with their targets (like met protein) through the formation of key hydrogen bonds . This interaction could lead to changes in the protein’s function, potentially inhibiting its activity and thus affecting cell proliferation and survival .
Biochemical Pathways
Based on its potential interaction with met protein, it can be inferred that it might affect pathways related to cell proliferation, survival, and migration .
Result of Action
Based on related studies, compounds with similar structures have shown moderate to excellent antiproliferative activity against different cell lines . This suggests that 3-(4-Aminophenoxy)-N-methylbenzamide might also have potential antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)-N-methylbenzamide typically involves the reaction of 4-aminophenol with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenoxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Aminophenoxy)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another aminophenoxy derivative with similar properties.
10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: A compound with a more complex structure and additional functional groups.
Uniqueness
3-(4-Aminophenoxy)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-(4-aminophenoxy)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAAMQDJUGLXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635177 | |
Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284462-56-2 | |
Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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